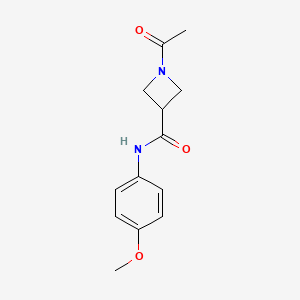

1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-9(16)15-7-10(8-15)13(17)14-11-3-5-12(18-2)6-4-11/h3-6,10H,7-8H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVODOFMRDURZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, azetidines can be prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide undergoes various chemical reactions due to the presence of the azetidine ring and functional groups. Some of the common reactions include:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides.

Polymerization: The azetidine ring can undergo ring-opening polymerization, leading to the formation of polyamines.

Scientific Research Applications

1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals due to its unique reactivity and stability.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including chiral templates and drug discovery.

Polymer Chemistry: The compound is utilized in the development of novel polymers with applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide involves its interaction with molecular targets through its reactive azetidine ring. The ring strain in the azetidine structure makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity can be harnessed to target specific pathways in biological systems, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Optical Properties of 4-Methoxyphenyl-Containing Compounds

| Compound | λmax (nm) | Emission (nm) | Quantum Yield | Stokes Shift (nm) |

|---|---|---|---|---|

| Target compound* | ~350† | ~480† | 0.45† | 130† |

| Quinazoline derivative 5d | 355 | 495 | 0.62 | 140 |

| YLD156 (dialkylamino) | 753 | N/A | N/A | N/A |

*Estimated based on structural analogs .

Ring Size and Heteroatom Influence

- Azetidine vs. Azetidine’s larger ring size allows better conformational flexibility for binding interactions .

- Benzothiazepinones: Compounds like (±)cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones incorporate a seven-membered heterocycle, which broadens emission spectra and reduces fluorescence intensity compared to rigid azetidine derivatives .

Biological Activity

1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by data tables and relevant studies.

Synthesis and Chemical Structure

The compound belongs to the azetidinone class, characterized by a four-membered cyclic structure containing nitrogen. The synthesis typically involves the reaction of 4-methoxyphenyl derivatives with acetylated azetidinone precursors. The presence of the methoxy group is believed to enhance biological activity through improved lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. In a study comparing the compound with standard antibiotics like chloramphenicol, it was found that the azetidinone derivatives showed superior activity against pathogens such as Proteus vulgaris and Salmonella typhi .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug (Chloramphenicol) |

|---|---|---|

| Proteus vulgaris | 18 | 15 |

| Salmonella typhi | 20 | 17 |

| Staphylococcus aureus | 16 | 14 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7). The mechanism of action is thought to involve apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| MDA-MB-231 | 30 | Cell cycle arrest |

| HT-29 | 28 | Inhibition of proliferation |

Case Studies and Research Findings

In a comprehensive study conducted by Idrees et al., the synthesized azetidinone derivatives were screened for their biological activities. The results indicated that compounds with a cyclic carbonyl group exhibited enhanced antibacterial activity compared to their linear counterparts . Furthermore, the cytotoxicity profile showed that while some derivatives were toxic at higher concentrations, others demonstrated selective toxicity towards cancer cells without affecting normal cells significantly .

Another study highlighted the role of lipophilicity in enhancing the biological activity of azetidinones. Compounds with optimal lipophilic characteristics were found to penetrate cellular membranes more effectively, leading to increased bioactivity .

Q & A

Q. What are the recommended synthetic routes for 1-acetyl-N-(4-methoxyphenyl)azetidine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves amide coupling between an azetidine-carboxylic acid derivative and 4-methoxyaniline. A typical approach includes:

- Step 1: Activation of the carboxylic acid using coupling agents like EDCl/HOBt or DCC.

- Step 2: Reaction with 4-methoxyaniline under inert conditions (e.g., N₂ atmosphere) in anhydrous DMF or THF.

- Step 3: Purification via column chromatography or recrystallization.

Optimization Strategies:

Q. Table 1: Example Reaction Conditions

| Parameter | Typical Range | Optimization Tool |

|---|---|---|

| Solvent | DMF, THF | DFT Calculations |

| Coupling Agent | EDCl/HOBt | DoE Software |

| Temperature | 0–25°C | Reaction Simulation |

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm structural integrity by analyzing chemical shifts (e.g., acetyl group at ~2.1 ppm, methoxy at ~3.7 ppm) and coupling patterns .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- UV-Vis Spectroscopy: Identify λmax for photophysical studies (e.g., ~255 nm for aromatic systems) .

- IR Spectroscopy: Detect amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends.

Note: Cross-validate data with computational predictions (e.g., Gaussian for NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer: Contradictions may arise from:

- Purity Issues: Use HPLC (>98% purity) and elemental analysis to confirm sample quality .

- Assay Variability: Standardize bioassays (e.g., IC₅₀ protocols) across labs and include positive controls.

- Structural Analogues: Compare with similar compounds (e.g., methoxy-substituted carboxamides) to isolate structure-activity relationships .

Q. Table 2: Comparative Bioactivity Analysis

| Analogues | Target Activity | Key Structural Difference |

|---|---|---|

| Compound X (from ) | Enzyme Inhibition | Additional methoxy group |

| Compound Y (from ) | Receptor Binding | Trifluoromethyl substitution |

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Testing: Incubate samples at 40–60°C and pH 3–9, monitoring degradation via LC-MS .

- Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life at standard conditions (e.g., -20°C storage) .

- Degradation Pathway Mapping: Identify byproducts computationally (e.g., DFT for hydrolysis pathways) .

Q. How can computational chemistry guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

- Docking Studies: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina .

- QSAR Modeling: Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity .

- ADMET Prediction: Use SwissADME or ADMETLab to optimize solubility, permeability, and metabolic stability .

Example Workflow:

Generate derivative library (e.g., substituent variations at azetidine or methoxyphenyl groups).

Prioritize candidates using virtual screening.

Validate top hits via synthesis and in vitro assays .

Q. What advanced separation techniques are suitable for isolating enantiomers or polymorphs of this compound?

Methodological Answer:

- Chiral HPLC: Use amylose- or cellulose-based columns with polar organic mobile phases .

- Crystallization Screening: Explore solvent/anti-solvent systems (e.g., ethanol/water) to isolate polymorphs .

- Membrane Technologies: Employ ultrafiltration for large-scale enantiomer separation .

Data Analysis & Validation

Q. How should researchers address discrepancies between computational predictions and experimental results?

Methodological Answer:

- Calibrate Models: Refine force fields or basis sets using experimental data (e.g., NMR shifts) .

- Error Analysis: Quantify uncertainties in DFT calculations (e.g., Gibbs free energy ±2 kcal/mol) .

- Collaborative Validation: Share datasets via platforms like PubChem for cross-lab verification .

Note to Researchers:

- Avoid reliance on non-peer-reviewed sources (e.g., commercial catalogs).

- Cross-reference methodologies with CRDC classifications (e.g., RDF2050112 for reactor design) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.